molecular formula C24H26N6O6S B11512746 2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoate

2-[(4-ethoxyphenyl)amino]-2-oxoethyl 4-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoate

Cat. No.: B11512746
M. Wt: 526.6 g/mol
InChI Key: PBODMNNBPQBUMJ-UHFFFAOYSA-N
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Description

[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE is a complex organic compound that features a variety of functional groups, including ethoxyphenyl, carbamoyl, morpholinyl, and tetrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE typically involves multi-step organic reactionsThe final step often involves the formation of the carbamoyl linkage .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of [(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • [(4-METHOXYPHENYL)CARBAMOYL]METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE
  • [(4-METHYLPHENYL)CARBAMOYL]METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE

Uniqueness

[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 4-(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds .

Properties

Molecular Formula

C24H26N6O6S

Molecular Weight

526.6 g/mol

IUPAC Name

[2-(4-ethoxyanilino)-2-oxoethyl] 4-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate

InChI

InChI=1S/C24H26N6O6S/c1-2-35-20-9-5-18(6-10-20)25-21(31)15-36-23(33)17-3-7-19(8-4-17)30-24(26-27-28-30)37-16-22(32)29-11-13-34-14-12-29/h3-10H,2,11-16H2,1H3,(H,25,31)

InChI Key

PBODMNNBPQBUMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)N3C(=NN=N3)SCC(=O)N4CCOCC4

Origin of Product

United States

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